molecular formula C7H11NO B069518 1-(2,5-Dihydropyrrol-1-yl)propan-1-one CAS No. 178483-02-8

1-(2,5-Dihydropyrrol-1-yl)propan-1-one

Cat. No. B069518
CAS RN: 178483-02-8
M. Wt: 125.17 g/mol
InChI Key: ROZBIAVNXJZNHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dihydropyrrol-1-yl)propan-1-one, also known as 1,3-DHP, is a synthetic compound that has been widely used in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, and has been used in various applications, including neuroscience, pharmacology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-(2,5-Dihydropyrrol-1-yl)propan-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
1-(2,5-Dihydropyrrol-1-yl)propan-1-one has been found to have a wide range of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory effects, which can protect against oxidative stress and inflammation. It has also been shown to have neuroprotective effects, which can protect against neurodegenerative diseases. In addition, it has been shown to have anti-cancer effects, which can inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2,5-Dihydropyrrol-1-yl)propan-1-one in lab experiments is its wide range of biological activities, which can be useful for studying various diseases and biological processes. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using 1-(2,5-Dihydropyrrol-1-yl)propan-1-one is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(2,5-Dihydropyrrol-1-yl)propan-1-one. One area of research is the development of new synthetic methods for 1-(2,5-Dihydropyrrol-1-yl)propan-1-one, which can improve its efficiency and reduce its toxicity. Another area of research is the investigation of its potential therapeutic effects in various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Finally, further studies are needed to fully understand the mechanism of action of 1-(2,5-Dihydropyrrol-1-yl)propan-1-one and its effects on various signaling pathways in the body.
Conclusion
In conclusion, 1-(2,5-Dihydropyrrol-1-yl)propan-1-one is a synthetic compound that has been widely used in scientific research. It has a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. It has also been shown to have potential therapeutic effects in various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Although there are limitations to its use in certain experiments, its potential benefits make it a valuable tool for scientific research.

Synthesis Methods

The synthesis of 1-(2,5-Dihydropyrrol-1-yl)propan-1-one involves the condensation of 1,3-diketones with primary amines. The most commonly used method for synthesizing 1-(2,5-Dihydropyrrol-1-yl)propan-1-one is the Hantzsch synthesis, which involves the reaction of ethyl acetoacetate, formaldehyde, and primary amines in the presence of a catalyst. Other methods, such as the Biginelli reaction and the Gewald reaction, have also been used for synthesizing 1-(2,5-Dihydropyrrol-1-yl)propan-1-one.

Scientific Research Applications

1-(2,5-Dihydropyrrol-1-yl)propan-1-one has been extensively used in scientific research, particularly in the fields of neuroscience and pharmacology. This compound has been found to have a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. It has also been shown to have potential therapeutic effects in various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.

properties

CAS RN

178483-02-8

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

1-(2,5-dihydropyrrol-1-yl)propan-1-one

InChI

InChI=1S/C7H11NO/c1-2-7(9)8-5-3-4-6-8/h3-4H,2,5-6H2,1H3

InChI Key

ROZBIAVNXJZNHW-UHFFFAOYSA-N

SMILES

CCC(=O)N1CC=CC1

Canonical SMILES

CCC(=O)N1CC=CC1

synonyms

1H-Pyrrole,2,5-dihydro-1-(1-oxopropyl)-(9CI)

Origin of Product

United States

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